Naftifine-d3 Hydrochloride
Overview
Description
Naftifine-d3 is intended for use as an internal standard for the quantification of naftifine by GC- or LC-MS. Naftifine is an allylamine compound that blocks ergosterol biosynthesis in fungi by inhibiting squalene epoxidase (Ki = 1.1 µM for C. albicans epoxidase).
Mechanism of Action
Target of Action
Naftifine-d3 Hydrochloride primarily targets ergosterol , a sterol found in the cell membranes of fungi, including those responsible for causing fungal infections . Ergosterol plays a crucial role in maintaining the integrity of the fungal cell membrane .
Mode of Action
This compound interacts with its target, ergosterol, by inhibiting the enzyme squalene 2,3-epoxidase . This enzyme is essential for the biosynthesis of sterols, especially ergosterol . The inhibition of this enzyme results in decreased amounts of sterols, particularly ergosterol, and a corresponding accumulation of squalene in the cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting the enzyme squalene 2,3-epoxidase, this compound interferes with the conversion of squalene to 2,3-oxidosqualene, a critical step in the biosynthesis of ergosterol . This disruption leads to a shortage of ergosterol and an accumulation of squalene, affecting the integrity of the fungal cell membrane .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After topical application, about 4-6% of the drug is systemically absorbed . This compound is almost completely metabolized in the human body, with a half-life of 2 to 3 days .
Result of Action
The molecular and cellular effects of this compound’s action involve the disruption of the fungal cell membrane’s integrity . This disruption is due to the shortage of ergosterol and the accumulation of squalene in the cells . As a result, the fungus’s growth is inhibited, leading to its death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug is for topical use only and should be applied to clean, dry skin . The use of occlusive dressings or wrappings should be avoided unless otherwise directed by a clinician . Furthermore, the drug should be stored below 30°C (86°F) to maintain its stability .
Biochemical Analysis
Biochemical Properties
Naftifine-d3 Hydrochloride interacts with various enzymes and proteins. It blocks ergosterol biosynthesis in fungi by inhibiting the enzyme squalene 2,3-epoxidase . This interaction disrupts the cell membrane structure of the fungi, leading to their death .
Cellular Effects
This compound affects various types of cells and cellular processes. It is primarily used against fungal cells, where it disrupts cell function by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane . This leads to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme squalene 2,3-epoxidase, inhibiting its function . This prevents the conversion of squalene to squalene-2,3-epoxide, a crucial step in the biosynthesis of ergosterol . The lack of ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death .
Temporal Effects in Laboratory Settings
Its parent compound, naftifine, has been shown to have a long-lasting antifungal effect .
Dosage Effects in Animal Models
Its parent compound, naftifine, is generally well-tolerated, with adverse effects only reported at high doses .
Metabolic Pathways
This compound is involved in the ergosterol biosynthesis pathway, where it interacts with the enzyme squalene 2,3-epoxidase . This interaction inhibits the conversion of squalene to squalene-2,3-epoxide, disrupting the production of ergosterol .
Transport and Distribution
Its parent compound, naftifine, is known to accumulate in the stratum corneum (the outermost layer of the skin), where it provides a reservoir for sustained antifungal activity .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of the endoplasmic reticulum, where the ergosterol biosynthesis pathway occurs .
Properties
IUPAC Name |
(E)-N-(naphthalen-1-ylmethyl)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUNPKFOFGZHRT-KLQXWDQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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